molecular formula C14H12N2O B5910977 2,4-dimethylbenzo[b][1,8]naphthyridin-5(10H)-one

2,4-dimethylbenzo[b][1,8]naphthyridin-5(10H)-one

Cat. No.: B5910977
M. Wt: 224.26 g/mol
InChI Key: CJQMYEHMTXOARC-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings

Scientific Research Applications

2,4-Dimethylbenzo[b][1,8]naphthyridin-5(10H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylbenzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. This process can be achieved through various methods, including:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and cyclization reactions are applicable. Industrial production would likely involve optimizing reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzo[b][1,8]naphthyridin-5(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can be used to introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Mechanism of Action

The mechanism of action of 2,4-dimethylbenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylbenzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-8-7-9(2)15-14-12(8)13(17)10-5-3-4-6-11(10)16-14/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQMYEHMTXOARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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